2,4,4',5-Tetrachlorodiphenyl ether
Overview
Description
2,4,4’,5-Tetrachlorodiphenyl ether: is a chemical compound with the molecular formula C12H6Cl4O . It is a member of the polychlorinated diphenyl ethers family, which are known for their structural similarity to polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve selective chlorination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,4,4’,5-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The reaction is monitored to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,4’,5-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: 2,4,4’,5-Tetrachlorodiphenyl ether is used as a model compound in studies of polychlorinated diphenyl ethers. It helps in understanding the chemical behavior and environmental impact of these compounds .
Biology and Medicine: Research on 2,4,4’,5-Tetrachlorodiphenyl ether includes its effects on biological systems. Studies have shown that it can interact with biological molecules, leading to potential toxic effects .
Industry: In industry, 2,4,4’,5-Tetrachlorodiphenyl ether is used in the production of flame retardants and other specialty chemicals. Its stability and resistance to degradation make it valuable in various applications .
Mechanism of Action
The mechanism of action of 2,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound is known to activate the aryl hydrocarbon receptor, leading to changes in gene expression and potential toxic effects .
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,4,4’-Tetrachlorodiphenyl ether
- 2,4,4’,6-Tetrachlorodiphenyl ether
Comparison: 2,4,4’,5-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern. This pattern influences its chemical reactivity and biological activity. Compared to other tetrachlorodiphenyl ethers, it may exhibit different environmental persistence and toxicity profiles .
Properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJXWNARBQHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210242 | |
Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61328-45-8 | |
Record name | 2,4,4′,5-Tetrachlorodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61328-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4',5-TETRACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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